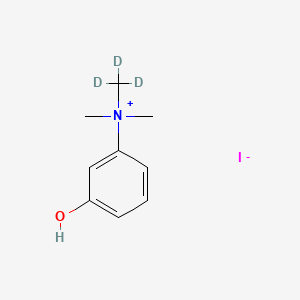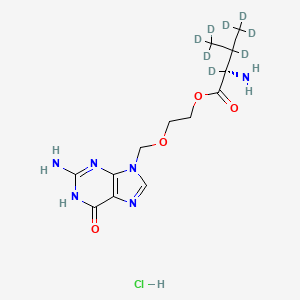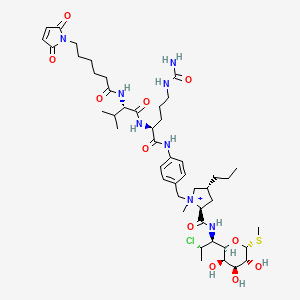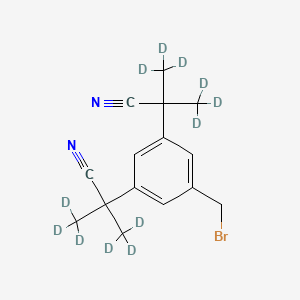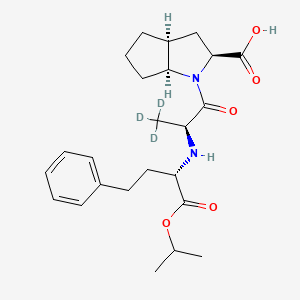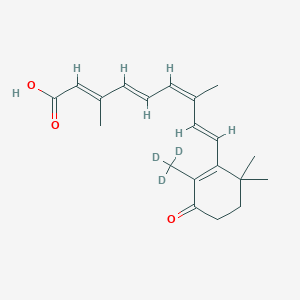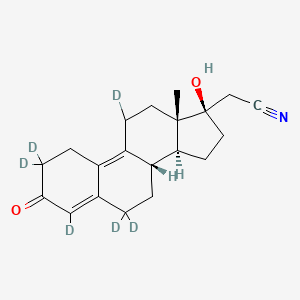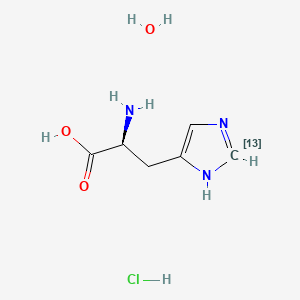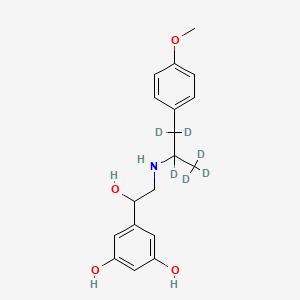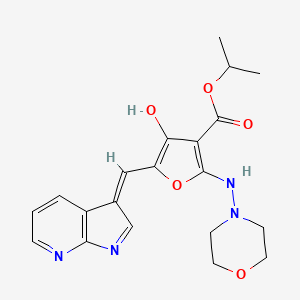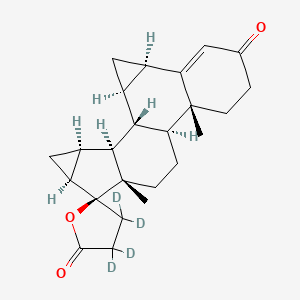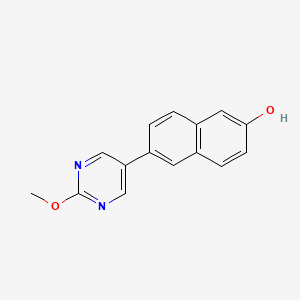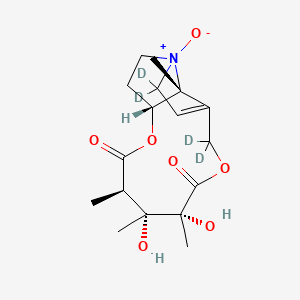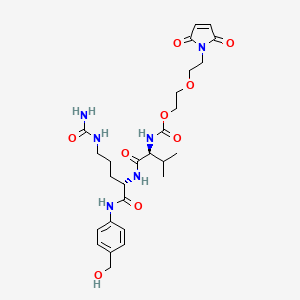
Mal-PEG2-Val-Cit-PABA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mal-PEG2-Val-Cit-PABA is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound contains several functional groups, including a maleimide group, a polyethylene glycol spacer, valine, citrulline, and para-aminobenzoic acid. These functional groups enable the compound to target specific proteins or biological processes in the body, making it a valuable tool in targeted drug delivery systems .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Mal-PEG2-Val-Cit-PABA involves multiple steps. Initially, the maleimide group is introduced to react with thiol groups on proteins. The polyethylene glycol spacer enhances the solubility and stability of the compound in solution. Valine and citrulline are incorporated to form a peptide bond, which is an essential structural component of the compound. Para-aminobenzoic acid is used to link the compound to other molecules, and the p-nitrophenyl group serves as a leaving group in chemical reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated systems to ensure high purity and yield. The process includes the use of chromatography techniques for purification and characterization of the final product. The compound is then stored under specific conditions to maintain its stability and efficacy .
化学反应分析
Types of Reactions
Mal-PEG2-Val-Cit-PABA undergoes various chemical reactions, including:
Cleavage Reactions: The compound is designed to be cleaved by specific enzymes such as cathepsin B, which is present in lysosomes.
Substitution Reactions: The maleimide group reacts with thiol groups on proteins, forming stable thioether bonds.
Common Reagents and Conditions
Cleavage Reactions: Typically occur in the presence of cathepsin B at physiological pH.
Substitution Reactions: Conducted in aqueous solutions at pH 6.5 to 7.5, where the maleimide group reacts with thiol groups.
Major Products Formed
Cleavage Reactions: Release of the drug payload within the target cell.
Substitution Reactions: Formation of stable thioether bonds between the compound and target proteins.
科学研究应用
Mal-PEG2-Val-Cit-PABA is widely used in scientific research, particularly in the development of antibody-drug conjugates (ADCs). Its applications include:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Facilitates targeted delivery of therapeutic agents to specific cells or tissues.
Medicine: Integral in the development of targeted cancer therapies, improving the efficacy and reducing the side effects of chemotherapeutic agents.
Industry: Employed in the production of biopharmaceuticals and other advanced therapeutic products
作用机制
Mal-PEG2-Val-Cit-PABA exerts its effects through a series of molecular interactions:
Targeting: The maleimide group specifically reacts with thiol groups on target proteins.
Cleavage: The Val-Cit dipeptide motif is cleaved by cathepsin B in lysosomes, releasing the drug payload within the target cell.
Pathways: The released drug interacts with specific molecular targets, disrupting cellular processes and leading to the desired therapeutic effect.
相似化合物的比较
Similar Compounds
Mal-PEG2-Val-Cit-PAB-OH: Another cleavable linker used in ADC synthesis, with similar functional groups and applications.
Mal-PEG2-Val-Cit-PABA-PNP: A variant with a p-nitrophenyl group as a leaving group, used in similar applications.
Uniqueness
This compound is unique due to its combination of functional groups that enhance its solubility, stability, and specificity for target proteins. Its design allows for precise targeting and controlled release of therapeutic agents, making it a valuable tool in the development of advanced drug delivery systems.
属性
分子式 |
C27H38N6O9 |
|---|---|
分子量 |
590.6 g/mol |
IUPAC 名称 |
2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethyl N-[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C27H38N6O9/c1-17(2)23(32-27(40)42-15-14-41-13-12-33-21(35)9-10-22(33)36)25(38)31-20(4-3-11-29-26(28)39)24(37)30-19-7-5-18(16-34)6-8-19/h5-10,17,20,23,34H,3-4,11-16H2,1-2H3,(H,30,37)(H,31,38)(H,32,40)(H3,28,29,39)/t20-,23-/m0/s1 |
InChI 键 |
HTNGHIKQRXTBSP-REWPJTCUSA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCCOCCN2C(=O)C=CC2=O |
规范 SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCCOCCN2C(=O)C=CC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


